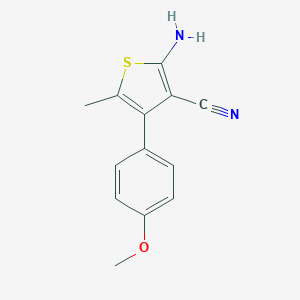

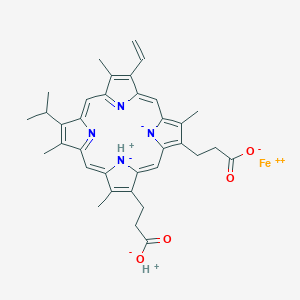

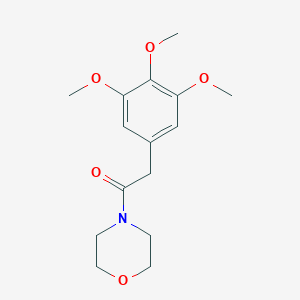

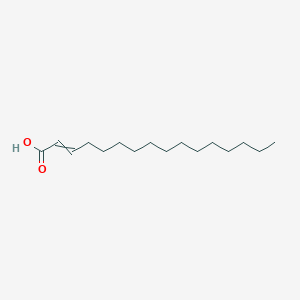

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic molecules with significant potential in various applications, including materials science and pharmaceuticals. Its structure features a thiophene ring, which is a common motif in molecules exhibiting interesting electronic properties, and a nitrile group that contributes to its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald synthesis technique, utilizing ketones, malononitrile, a mild base, and sulfur powder. For example, Divyaraj Puthran et al. (2019) synthesized related compounds using this method, highlighting the versatility and efficacy of this synthetic approach in constructing complex thiophene-based structures (Puthran et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of thiophene derivatives. For instance, the crystal structure of a related compound, "3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile," was determined, offering insights into the arrangement of atoms and the overall geometry of such molecules (Okasha et al., 2022).

Aplicaciones Científicas De Investigación

1. Crystallography

- Methods of application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.20 × 0.18 × 0.17 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .

- Results or outcomes: The asymmetric unit of the title crystal structure was determined. The crystal structure was found to be monoclinic, with cell parameters a = 8.6539 (4) Å, b = 16.7491 (9) Å, c = 10.5511 (5) Å, β = 104.304 (5)°, V = 1481.92 (13) Å^3 .

2. Organic Synthesis

- Summary of the application: The compound “2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” has been synthesized via Schiff bases reduction route. This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Methods of application: The synthesis involved the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

- Results or outcomes: The molecular structures of the synthesized compounds were reported. The compounds crystallized as monomeric entities in orthorhombic and monoclinic crystal systems .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.

Direcciones Futuras

Future research could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry.

Propiedades

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZXVLOBZACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350060 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

100005-23-0 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)